molecular formula C9H10BrClN2S B1286068 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride CAS No. 1049762-09-5

6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride

Cat. No. B1286068
CAS RN: 1049762-09-5
M. Wt: 293.61 g/mol
InChI Key: YFIPGHMRWNVGOF-UHFFFAOYSA-N
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Description

The compound "6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride" is a brominated benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. These compounds are of significant interest due to their diverse pharmacological activities, including CNS depressant, muscle relaxant, and anticonvulsant properties, as indicated by the activity of similar bromo analogues .

Synthesis Analysis

The synthesis of brominated benzothiazole derivatives often involves cyclization reactions or nucleophilic substitution. For instance, cyclization of substituted acetones in polyphosphoric acid can yield bromo-substituted benzo[b]thiophenes, which share structural similarities with benzothiazoles . Additionally, nucleophilic substitution reactions can be employed to introduce bromo groups into related heterocyclic compounds, as seen in the synthesis of bromobenzo thiadiazole derivatives . These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using various spectral techniques, such as X-ray crystallography. For example, the structure of a related compound, N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, was confirmed by single-crystal X-ray diffraction, which also revealed the intermolecular interactions stabilizing the crystal structure . Similar analytical methods would likely be used to determine the precise molecular structure of "this compound."

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including halogenation and condensation. For instance, bromination of pyridobenzothiazol yields bromo derivatives that can further react with nucleophiles like thiourea to form new ring systems . These reactions are indicative of the reactivity of bromo-substituted benzothiazoles and could be relevant to the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their substituents. The presence of a bromo group can significantly affect these properties, as seen in the case of other halogenated benzothiazoles . The ethyl group in "this compound" would also contribute to its lipophilicity and could impact its pharmacological profile.

Scientific Research Applications

Chemistry and Properties of Benzothiazole Compounds

Benzothiazole derivatives, including compounds structurally related to 6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride, exhibit a wide range of chemical and physical properties that are crucial for various scientific applications. These compounds are integral to the synthesis of complex molecules due to their unique methine center, which is a characteristic feature of the thiazole ring. This feature makes benzothiazoles important in medicinal chemistry due to their biological activities. The variability in the chemistry of benzothiazoles, including their protonated and/or deprotonated forms and complex compounds, underpins their significance in spectroscopic, magnetic, biological, and electrochemical studies (Boča, Jameson, & Linert, 2011).

Synthesis and Structural Properties

The synthesis and structural properties of benzothiazole derivatives have been extensively studied, revealing diverse pathways for creating novel compounds with potential scientific applications. One approach involves the reaction of chloral with substituted anilines, leading to the formation of various substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. This synthetic route offers insights into the reactivity and potential applications of benzothiazole derivatives in creating compounds with desired characteristics (Issac & Tierney, 1996).

Medicinal Chemistry Applications

Benzothiazole and its derivatives play a crucial role in medicinal chemistry. They exhibit a variety of pharmacological activities, such as anti-viral, anti-microbial, anti-diabetic, and anti-cancer effects, making them rapidly developing and interesting compounds. The presence of a benzothiazole ring in compounds is associated with enhanced biological activities, highlighting the importance of structural variations on pharmacological effects. The review of benzothiazole derivatives emphasizes their significance in the development of new drugs and materials (Bhat & Belagali, 2020).

Modern Approaches to Synthesis and Transformations

Recent trends in the chemistry of benzothiazole derivatives focus on biologically active and industrially demanded compounds. The development of new synthesis methods, including conventional multistep processes and one-pot, atom economy procedures, underscores the versatility of benzothiazole derivatives. These methods facilitate the easy functionalization of benzothiazoles, enabling their use as reactive building blocks for the synthesis of pharmacologically active heterocycles. This advancement in synthesis and transformations opens up possibilities for developing new drugs and materials (Zhilitskaya, Shainyan, & Yarosh, 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The synthesis and study of the pharmacological properties of 2-aminobenzothiazole derivatives, including “6-Bromo-4-ethyl-1,3-benzothiazol-2-amine hydrochloride”, have become especially relevant due to the threat of outbreaks of epidemics associated with various viruses . The development of targeted synthesis of benzothiazole analogs is a promising trend .

properties

IUPAC Name

6-bromo-4-ethyl-1,3-benzothiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2S.ClH/c1-2-5-3-6(10)4-7-8(5)12-9(11)13-7;/h3-4H,2H2,1H3,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIPGHMRWNVGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)SC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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